molecular formula C16H12BrNO3 B12334748 N-(3-Bromobenzofuran-2-yl)-4-methoxybenzamide

N-(3-Bromobenzofuran-2-yl)-4-methoxybenzamide

Cat. No.: B12334748
M. Wt: 346.17 g/mol
InChI Key: DJSSRPRBAANGHG-UHFFFAOYSA-N
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Description

N-(3-Bromobenzofuran-2-yl)-4-methoxybenzamide is a chemical compound of significant interest in medicinal chemistry and chemical biology research. It features a benzofuran core, a privileged structure in drug discovery, which is functionalized with a bromine atom at the 3-position and an amide-linked 4-methoxybenzoyl group at the 2-position. The bromine atom serves as a versatile handle for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing researchers to generate a diverse library of analogues for structure-activity relationship (SAR) studies . The 4-methoxybenzamide moiety is a common pharmacophore found in compounds with a range of biological activities. Benzofuran derivatives are extensively investigated for their potential as therapeutic agents and are key intermediates in synthesizing complex fused heterocycles, such as benzofuro[2,3-c]pyridines, which have shown promise as fluorescent probes and bioactive molecules . As a building block, this compound can be utilized in metal-free and metal-catalyzed cascade reactions to construct novel polycyclic architectures with potential photoluminescence properties or biological activity . Researchers value this compound for developing new molecular probes and exploring new chemical spaces. This compound is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle all chemicals with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

Molecular Formula

C16H12BrNO3

Molecular Weight

346.17 g/mol

IUPAC Name

N-(3-bromo-1-benzofuran-2-yl)-4-methoxybenzamide

InChI

InChI=1S/C16H12BrNO3/c1-20-11-8-6-10(7-9-11)15(19)18-16-14(17)12-4-2-3-5-13(12)21-16/h2-9H,1H3,(H,18,19)

InChI Key

DJSSRPRBAANGHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C3=CC=CC=C3O2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromobenzofuran-2-yl)-4-methoxybenzamide typically involves the reaction of 3-bromobenzofuran with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromobenzofuran-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-(3-Bromobenzofuran-2-yl)-4-methoxybenzamide has shown promising potential as a therapeutic agent in various studies:

  • Anticancer Activity : Research indicates that compounds with benzofuran derivatives exhibit significant anticancer properties. For instance, similar benzofuran compounds have demonstrated inhibitory effects on human lung cancer cell lines (A549) and gastric cancer cells (SGC7901), suggesting that this compound may also possess similar activities .
  • Antimicrobial Properties : Preliminary evaluations have revealed antimicrobial activities against both Gram-positive and Gram-negative bacteria. The presence of halogen substitutions in related compounds has been linked to enhanced antibacterial efficacy, indicating that this compound may exhibit comparable effects .

Neuropharmacology

The compound's interaction with nicotinic acetylcholine receptors (nAChRs) positions it as a candidate for treating neurological disorders:

  • Neuroprotective Effects : Compounds that modulate nAChRs have been associated with neuroprotection and the management of cognitive disorders, including schizophrenia and neurodegenerative diseases . this compound may contribute to these therapeutic strategies by enhancing neurotransmitter release without significant side effects.

Anti-inflammatory Activity

Benzofuran derivatives have been noted for their anti-inflammatory properties. Studies have shown that similar compounds can inhibit edema in animal models, suggesting that this compound may also be effective in reducing inflammation .

Data Tables

Application Area Potential Effects Related Studies
Medicinal ChemistryAnticancer activity
NeuropharmacologyNeuroprotective effects
Antimicrobial PropertiesAntibacterial and antifungal activities
Anti-inflammatory ActivityReduction of edema

Case Study 1: Anticancer Activity

In a study evaluating various benzofuran derivatives, one compound exhibited an IC50 value of 0.12 μM against gastric cancer cells, highlighting the potential of structurally similar compounds like this compound to act as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

Research on halogenated benzofurans demonstrated significant antimicrobial activity against multiple strains, including Staphylococcus aureus and Escherichia coli. The presence of bromine in the structure is thought to enhance this activity, indicating a similar potential for this compound .

Mechanism of Action

The mechanism of action of N-(3-Bromobenzofuran-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituents on the benzamide and aromatic rings significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison

Compound Name Benzamide Substituents Aromatic Ring Substituents Molecular Formula Molecular Weight (g/mol) Reference
N-(3-Bromobenzofuran-2-yl)-4-methoxybenzamide 4-methoxy 3-bromobenzofuran C₁₆H₁₂BrNO₃ (hypothetical) ~346.18
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) 4-bromo 4-methoxy-2-nitrophenyl C₁₄H₁₁BrN₂O₄ 367.15
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 3,4,5-trimethoxy 4-bromophenyl C₁₆H₁₆BrNO₄ 384.20
3-Bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide 3-bromo, 4-methoxy 2-(2,4-dichlorophenyl)benzoxazole C₂₁H₁₃BrCl₂N₂O₃ 492.15

Key Observations:

  • Electronic Effects: The electron-withdrawing nitro group in 4MNB contrasts with the electron-donating methoxy groups in the trimethoxy derivative , altering reactivity and solubility.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound pKa (Predicted/Reported) Solubility Stability Reference
This compound ~9–10 (amide proton) Low (hydrophobic) Likely stable at neutral pH
4MNB Not reported Moderate (polar) Stable in crystalline form
N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide 9.46 ± 0.46 Low Predicted stable at physiological pH
Conjugate with N-(6-aminohexyl)-4-methoxybenzamide Not applicable High (aqueous) Amide bond hydrolyzes at pH < 5.2

Key Observations:

  • Stability: The amide bond in the target compound may exhibit pH-dependent stability similar to ’s conjugate, which degrades significantly at acidic pH (e.g., 4.5) .
  • Solubility: Trimethoxy substitution in ’s compound enhances polarity, likely improving aqueous solubility compared to the target’s single methoxy group .

Biological Activity

N-(3-Bromobenzofuran-2-yl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound consists of a benzofuran moiety substituted with a bromine atom and a methoxybenzamide group. The structural formula can be represented as follows:

C16H14BrNO3\text{C}_{16}\text{H}_{14}\text{Br}\text{N}\text{O}_3

This compound's unique structure is believed to contribute to its diverse pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The following table summarizes findings from various studies regarding the anticancer activity of related compounds:

Compound Cell Line IC50 (μM) Mechanism of Action
This compoundA549TBDInduction of apoptosis, caspase activation
Benzofuran derivative 1eK5620.12Activation of caspase 3/7
Benzofuran derivative 11aHCT1160.08DPPH radical scavenging, apoptosis induction

Case Study : A study conducted on various benzofuran derivatives demonstrated that compounds with similar structures to this compound exhibited significant antiproliferative effects against lung cancer cell lines (A549) and cervical cancer cell lines (HeLa). The mechanism was primarily through the induction of apoptosis, as evidenced by increased caspase activity in treated cells .

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives have also been explored. In vitro assays demonstrated that compounds similar to this compound significantly inhibited nitric oxide (NO) production in macrophages, indicating potential for treating inflammatory diseases.

Key Findings :

  • Compounds with methoxy substitutions showed enhanced anti-inflammatory activity compared to their unsubstituted counterparts.
  • The presence of bromine in the benzofuran ring may enhance interactions with biological targets involved in inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : Induction of apoptosis via activation of caspases, particularly caspase 3 and 7, leading to programmed cell death in cancer cells.
  • Radical Scavenging : The compound exhibits antioxidant properties by scavenging free radicals, which is crucial for reducing oxidative stress in cells.
  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase, suggesting potential neuroprotective effects .

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